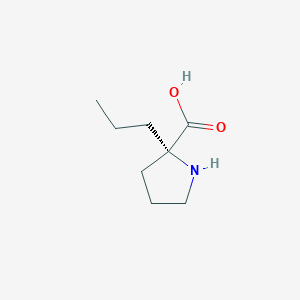![molecular formula C16H15N3O2 B1451560 2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1029792-66-2](/img/structure/B1451560.png)
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Applications De Recherche Scientifique
Fluorescent Probes for Biological Imaging
This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties. It can be used as a fluorescent probe for studying the dynamics of intracellular processes . The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it a potential candidate for designing solid-state emitters .
Chemosensors
The structural features of this compound allow it to act as a chemosensor. Its ability to chelate ions due to the presence of heteroatoms makes it suitable for detecting the presence of specific ions in a solution . This application is crucial in environmental monitoring and industrial process control.
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines have shown promise in the field of cancer therapeutics. They have been used as lipid droplet biomarkers for cancer cells, demonstrating the versatility of this core structure in biological applications . This compound’s derivatives could be explored for their potential in cancer treatment and diagnosis.
Material Science
Due to its solid-state emission intensities, this compound can be used in the development of organic materials, particularly in the creation of new types of organic light-emitting devices (OLEDs) . Its photostability and high quantum yields make it an attractive option for material scientists.
Neuroprotective Agents
Compounds similar to 2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied for their potential as neuroprotective agents. They show an affinity for binding to cholinesterase active sites, suggesting a role in treating neurological disorders like Parkinson’s Disease .
Synthetic Methodology Development
The simpler and greener synthetic methodologies associated with this compound make it a valuable subject for research in synthetic chemistry. It provides a platform for developing more efficient and environmentally friendly synthetic routes .
Mécanisme D'action
- The compound likely binds to its target(s) through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or electrostatic forces). It might influence the activity of its target by binding at a site other than the active site (allosteric site). If it targets enzymes, it could inhibit their activity, affecting downstream biochemical pathways.
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance:
- Some compounds exhibit pH-dependent solubility or stability. Light exposure can degrade certain molecules. Co-administered drugs may alter its effects.
Remember, this compound’s specific details require further investigation. 🧪🔍 As research progresses, we’ll uncover more about its fascinating mechanisms! 🌐🔬
Propriétés
IUPAC Name |
2,7-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-5-4-6-12(7-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDSQGISJPUGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)

![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)






